2-Chloro-4-(pyridin-4-yl)thiazole
Overview
Description
2-Chloro-4-(4-pyridinyl)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the pyridine ring is a six-membered ring containing five carbon atoms and one nitrogen atom
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which 2-chloro-4-(pyridin-4-yl)thiazole belongs, have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It’s known that the thiazole ring is highly reactive due to an acidic proton at c-2 . This reactivity allows the thiazole ring to be a significant synthon for the production of a wide range of new chemical compounds .
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The thiazole ring is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This could potentially impact the bioavailability of this compound.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is known to be susceptible to oxidation in humid environments and should avoid long-term exposure to air . Additionally, it may cause irritation to the skin, eyes, and respiratory tract, suggesting that personal protective measures should be taken when handling this compound .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary greatly depending on the specific structure and substituents of the thiazole compound .
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-pyridinyl)thiazole typically involves the reaction of 4-chloropyridine with a thiazole derivative. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 4-chloropyridine can be reacted with 2-bromoacetophenone and thiourea under reflux conditions in ethanol to yield 2-Chloro-4-(4-pyridinyl)thiazole .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-(4-pyridinyl)thiazole often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(4-pyridinyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amine.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(4-pyridinyl)thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-pyridinyl)imidazole: Similar structure but contains an imidazole ring instead of a thiazole ring.
2-Chloro-4-(4-pyridinyl)oxazole: Contains an oxazole ring instead of a thiazole ring.
2-Chloro-4-(4-pyridinyl)isothiazole: Isomeric compound with the sulfur and nitrogen atoms in different positions.
Uniqueness
2-Chloro-4-(4-pyridinyl)thiazole is unique due to the presence of both a thiazole and a pyridine ring, which can confer distinct chemical and biological properties. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions, while the pyridine ring can enhance the compound’s binding affinity to biological targets .
Properties
IUPAC Name |
2-chloro-4-pyridin-4-yl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-11-7(5-12-8)6-1-3-10-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQFKBIJNBKFMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302336 | |
Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103317-31-3 | |
Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103317-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloro-4-thiazolyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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